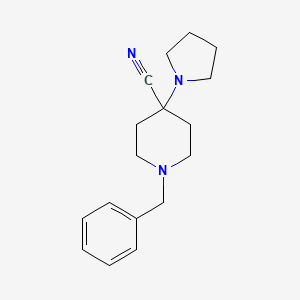
(3,5,6-Trifluoropyridin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5,6-Trifluoropyridin-2-yl)acetic acid is an organic compound with the empirical formula C7H4F3NO2 and a molecular weight of 191.11 g/mol It is a derivative of pyridine, where three fluorine atoms are substituted at the 3rd, 5th, and 6th positions of the pyridine ring, and an acetic acid moiety is attached at the 2nd position
準備方法
The synthesis of (3,5,6-Trifluoropyridin-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloropyridine.
Fluorination: The 2-chloropyridine undergoes a fluorination reaction using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide to introduce fluorine atoms at the 3rd, 5th, and 6th positions of the pyridine ring.
Acetic Acid Introduction: The fluorinated pyridine derivative is then subjected to a nucleophilic substitution reaction with a suitable acetic acid derivative, such as bromoacetic acid, in the presence of a base like potassium carbonate to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
(3,5,6-Trifluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(3,5,6-Trifluoropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3,5,6-Trifluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The acetic acid moiety can form hydrogen bonds with target proteins, influencing their activity and function .
類似化合物との比較
(3,5,6-Trifluoropyridin-2-yl)acetic acid can be compared with other fluorinated pyridine derivatives, such as:
2-(2,4,5-Trifluorophenyl)acetic acid: Similar in structure but with different fluorine substitution patterns, leading to variations in chemical reactivity and biological activity.
2-(Pyridin-2-yl)acetic acid: Lacks fluorine atoms, resulting in different physicochemical properties and applications.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
2-(3,5,6-trifluoropyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-4(9)7(10)11-5(3)2-6(12)13/h1H,2H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXRMAATAYYXEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)CC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649275 |
Source


|
| Record name | (3,5,6-Trifluoropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-11-1 |
Source


|
| Record name | 3,5,6-Trifluoro-2-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5,6-Trifluoropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)
![2-[(2-Bromophenyl)amino]propanohydrazide](/img/structure/B1344431.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)
![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)
![Ethyl 3-[ethyl(methyl)amino]butanoate](/img/structure/B1344435.png)
![2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B1344436.png)
![N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B1344439.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B1344445.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)



![(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344456.png)
